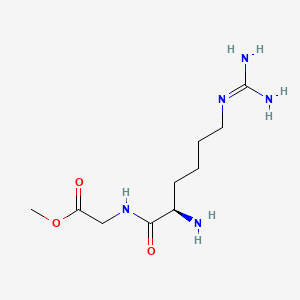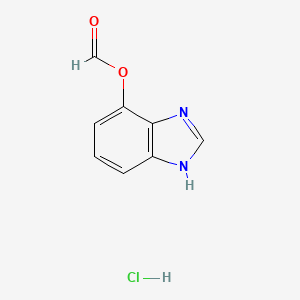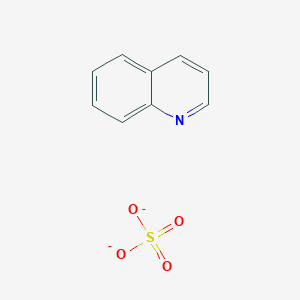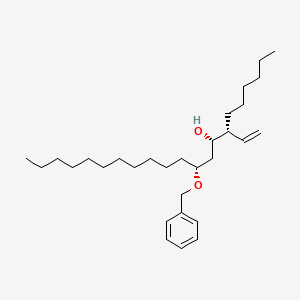
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a hydroxypyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the hydroxypyridine moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfonyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the sulfonyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxypyridine moiety can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(4-Hydroxypyridin-3-yl)piperazin-1-yl)ethanone: Lacks the sulfonyl group, which may result in different binding properties.
1-(4-(4-Methoxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone: The methoxy group can alter the compound’s reactivity and binding affinity.
1-(4-(4-Hydroxypyridin-3-yl)sulfonyl)piperidin-1-yl)ethanone: The piperidine ring may affect the compound’s overall conformation and biological activity.
Uniqueness
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is unique due to the presence of both the sulfonyl and hydroxypyridine groups, which confer specific chemical and biological properties. These functional groups allow for versatile chemical modifications and interactions with various biological targets, making the compound valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C11H15N3O4S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
3-(4-acetylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C11H15N3O4S/c1-9(15)13-4-6-14(7-5-13)19(17,18)11-8-12-3-2-10(11)16/h2-3,8H,4-7H2,1H3,(H,12,16) |
Clave InChI |
GXUICLSSLFADMY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)

![{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea](/img/structure/B11825807.png)


![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)
